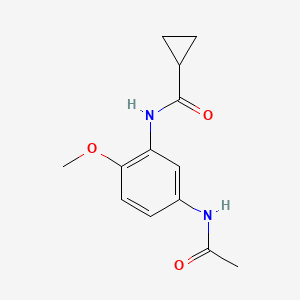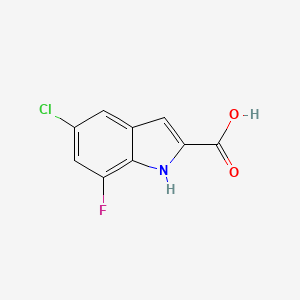
5-chloro-7-fluoro-1H-indole-2-carboxylic Acid
Overview
Description
5-Chloro-7-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative characterized by the presence of chlorine and fluorine atoms on its indole ring. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
5-Chloro-7-Fluoro-1H-Indole-2-Carboxylic Acid, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
The compound’s mode of action is primarily through its interaction with these targets. Indole derivatives bind with high affinity to these receptors, leading to a series of biochemical reactions . .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They play a significant role in cell biology and have been used as biologically active compounds for treating different types of disorders . .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
5-chloro-7-fluoro-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which is essential for developing new therapeutic agents . The compound’s interactions with enzymes such as kinases and proteases can lead to the modulation of signaling pathways and cellular processes . These interactions are primarily driven by the compound’s indole nucleus, which facilitates binding through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it can affect the expression of genes involved in inflammation and immune responses, thereby exhibiting anti-inflammatory properties . The compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which are critical for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The indole nucleus of the compound allows it to interact with specific amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity . These interactions can result in the modulation of signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, the compound can influence gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and modulation of gene expression . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications . These findings highlight the need for careful dosage optimization in preclinical and clinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with varying biological activities . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body . Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters facilitate its uptake and distribution within cells . Once inside the cell, the compound can localize to specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound’s localization to the mitochondria can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-7-fluoro-1H-indole-2-carboxylic acid typically involves the halogenation of indole derivatives. One common method is the direct halogenation of indole using chlorine and fluorine sources under controlled conditions. Another approach involves the multi-step synthesis starting from simpler indole precursors, followed by selective halogenation and functional group modifications.
Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the halogenated indole to simpler derivatives.
Substitution: Substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
5-Chloro-7-fluoro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Chloro-7-fluoro-1H-indole-2-carboxylic acid is unique due to its specific halogenation pattern. Similar compounds include:
5-Chloro-1H-indole-2-carboxylic acid
7-Fluoro-1H-indole-2-carboxylic acid
5-Chloro-7-fluoro-indole
These compounds differ in their halogen positions, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
5-chloro-7-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOYTKZOWZWKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


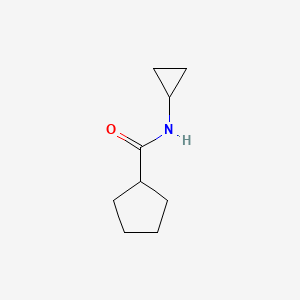
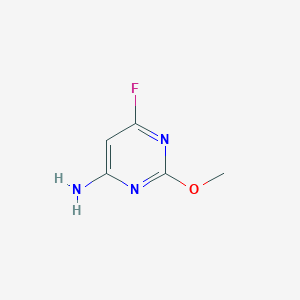
![1-[(2,4-dimethylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1636972.png)

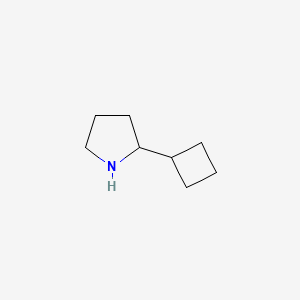

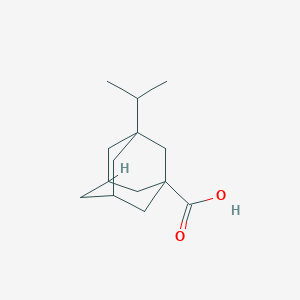

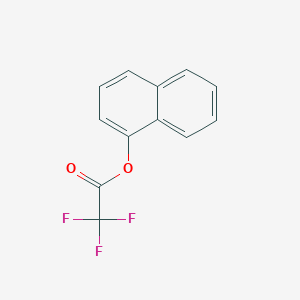

![[4-(3-Chlorophenyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone](/img/structure/B1637021.png)
